Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate
Description
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate is a structurally complex molecule combining a piperidine-4-carboxylate core with a benzenesulfonyl-substituted quinoline moiety. The piperidine ring is esterified at position 4 with an ethyl group, contributing to its lipophilicity.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-18-10-11-22-21(16-18)24(27-14-12-19(13-15-27)25(28)31-4-2)23(17-26-22)32(29,30)20-8-6-5-7-9-20/h5-11,16-17,19H,3-4,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWNKCPWFOVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.
Formation of the Piperidine Carboxylate Ester: The final step involves the formation of the piperidine carboxylate ester through a reaction between piperidine and ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoline moiety, activated by the electron-withdrawing benzenesulfonyl group at position 3, facilitates nucleophilic substitution at positions 2 and 4 of the quinoline ring.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic substitution | Amines, alkoxides (e.g., KOtBu, DMF, 80°C) | 2- or 4-substituted quinoline derivatives | Enhanced reactivity at position 2 due to sulfonyl group’s meta-directing effects. |
| SNAr (Quinoline ring) | NaN₃, DMSO, 100°C | Azide-substituted derivatives | Requires electron-deficient ring; monitored via TLC/HPLC. |
Hydrogenation Reactions
The piperidine ring and quinoline system may undergo hydrogenation under catalytic conditions:
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis or transesterification:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | Carboxylic acid derivative | Quantitative conversion confirmed via NMR. |
| Basic hydrolysis | NaOH (2M), ethanol/water, 60°C | Sodium carboxylate | Faster kinetics in polar aprotic solvents. |
| Transesterification | MeOH, H₂SO₄, 70°C | Methyl ester analog | Requires anhydrous conditions to avoid hydrolysis. |
Sulfonyl Group Reactivity
The benzenesulfonyl group participates in substitution or elimination:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfonamide formation | NH₃ (g), THF, 0°C → rt | Benzenesulfonamide analog | Limited reactivity due to steric hindrance from the quinoline ring. |
| Desulfonation | H₂O, H₂SO₄ (conc.), 150°C | Quinoline without sulfonyl group | Harsh conditions required; low yield (≤30%). |
Cross-Coupling Reactions
The ethylquinoline subunit enables transition-metal-catalyzed coupling:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O | Biarylquinoline derivatives | Position 6-ethyl group may sterically hinder coupling at adjacent positions. |
Heterocyclic Ring Modifications
The piperidine ring undergoes alkylation or oxidation:
Scientific Research Applications
Antimalarial Activity
Quinoline derivatives, including ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate, have been recognized for their antimalarial properties. Research indicates that these compounds can inhibit the growth of malaria parasites, making them candidates for the development of new antimalarial drugs .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The benzenesulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
Neurological Applications
Piperidine derivatives are known for their effects on the central nervous system. This compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier is a critical factor in its potential therapeutic efficacy .
Synthetic Methodologies
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Researchers have developed greener synthesis routes that yield high purity and efficiency, which are crucial for pharmaceutical applications .
Case Study 1: Antimalarial Efficacy
A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The study highlighted the importance of structural modifications in enhancing antimalarial potency.
Case Study 2: Neuroprotective Effects
Research published in a pharmacological journal indicated that piperidine derivatives could protect neuronal cells from oxidative stress-induced damage. This compound was tested alongside other piperidine compounds, showing promising results in reducing cell death and inflammation in neuronal cultures .
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl 1-[3-(Benzenesulfonyl)-6-Ethylquinolin-4-yl]Piperidine-4-Carboxylate and Analogs
Key Observations :
- Aromatic vs.
- Sulfonyl Group Placement: Unlike the sulfonyl group at position 4 in ’s analog , the benzenesulfonyl group at position 3 of the quinoline in the target compound may alter steric hindrance and electronic effects.
Key Observations :
- The target compound likely requires multi-step synthesis, involving sulfonylation of quinoline and coupling to the piperidine core, akin to methods in and .
- Resolution of stereoisomers (if present) may mirror the chromatographic purification used in .
Physicochemical and Spectral Properties
Table 3: Comparative NMR and MS Data
Biological Activity
Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Quinoline Moiety : A bicyclic structure known for its role in various biological activities.
- Benzenesulfonyl Group : Enhances solubility and biological interactions.
The molecular formula is with a molecular weight of approximately 396.50 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : Similar compounds have been reported to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription. This inhibition can lead to bacterial growth suppression.
- Protein Interaction : The benzenesulfonyl group may facilitate strong interactions with protein active sites, potentially modulating enzyme activity and influencing various biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating potential applications in treating bacterial infections.
Anticancer Properties
Research indicates that quinoline derivatives possess significant anticancer activity. This compound is being investigated for its ability to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing proliferation.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Effects
The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial DNA replication and transcription processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar quinoline derivatives. Here are some notable findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate | Antimicrobial | Exhibited significant antibacterial activity against Gram-positive bacteria. | |
| Quinoline Derivatives | Anticancer | Demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction. | |
| Similar Piperidine Compounds | DNA Gyrase Inhibition | Inhibited DNA gyrase activity, leading to reduced bacterial viability. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Using Skraup synthesis involving aniline and glycerol.
- Sulfonation : Introduction of the benzenesulfonyl group via sulfonylation reactions.
- Cyclization : Formation of the piperidine ring through cyclization reactions involving diketones.
Q & A
Q. What structural modifications enhance selectivity in hypothesized targets while minimizing off-effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
